molecular formula C8H10OS B1600713 3-(Methylthio)benzyl alcohol CAS No. 59083-33-9

3-(Methylthio)benzyl alcohol

Cat. No.: B1600713
CAS No.: 59083-33-9
M. Wt: 154.23 g/mol
InChI Key: XEYJXUMJQBGDEL-UHFFFAOYSA-N
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Description

3-(Methylthio)benzyl alcohol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-(Methylthio)benzyl alcohol is a type of alkylbenzene . The primary targets of alkylbenzenes are the benzylic positions, which are the carbon atoms attached to the aromatic ring . These positions are particularly reactive and can undergo various reactions .

Mode of Action

The compound interacts with its targets primarily through oxidation at the benzylic position . This oxidation is facilitated by the stabilization of free radicals at the benzylic position through resonance . The compound can also undergo nucleophilic substitution reactions at the benzylic position . The type of substitution (SN1 or SN2) depends on the degree of substitution at the benzylic position .

Biochemical Pathways

The metabolism of this compound proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway . This is in contrast to the well-established catechol meta-cleavage pathway . The compound is first oxidized to benzaldehyde, which is then converted to benzoate. Benzoate is further metabolized via the catechol ortho-cleavage pathway .

Result of Action

The result of the compound’s action is the transformation of this compound into various metabolites through oxidation and substitution reactions . These metabolites can then enter various biochemical pathways, contributing to the compound’s overall biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the compound’s reactivity. The pH and temperature of the environment can also impact the compound’s stability and the rate of its reactions .

Properties

IUPAC Name

(3-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYJXUMJQBGDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482657
Record name (3-methylsulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59083-33-9
Record name (3-methylsulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-methylsulfanyl-benzoic acid (38 g, 0.226 mol) in Toluene (500 mL) was added 200 mL of Red-Al® dropwise at 50° C. over 30 minutes. After stirring at room temperature for 3 hours, NaOH 10% (250 mL) was added while cooling with an ice-bath and then stirred overnight. The organic layer was separated and the water layer extracted twice with toluene (2×100 mL). The combined organic layers were dried (K2CO3), concentrated and distilled under reduced pressure to give the desired product (23.8 g, 68%). MS: 152,7 (M+131 ).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)benzyl alcohol
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3-(Methylthio)benzyl alcohol
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3-(Methylthio)benzyl alcohol
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3-(Methylthio)benzyl alcohol
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3-(Methylthio)benzyl alcohol

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